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Ethyl 4-Hydroxy-

[1,5]naphthyridine-3-carboxylate

Cat. No.: B081111 Get Quote

The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming

the structural basis for a multitude of biologically active compounds.[1] Its rigid, planar structure

and hydrogen bonding capabilities make it an attractive framework for designing molecules that

can interact with various biological targets. This guide provides a comprehensive technical

overview of the spectroscopic characterization of Ethyl 4-Hydroxy-naphthyridine-3-carboxylate.

It is important to note that while the topic of this guide is the general structure of Ethyl 4-

Hydroxy-naphthyridine-3-carboxylate, comprehensive, publicly available experimental

spectroscopic data for this specific unsubstituted compound is scarce. In contrast, its

methylated analogue, Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, is well-

documented and commercially available.[2] Therefore, this guide will focus on the detailed

spectroscopic analysis of this 7-methyl derivative as a representative and thoroughly

characterized example. The presence of the methyl group at the 7-position is expected to

introduce predictable changes in the NMR spectra—namely an additional singlet in the ¹H NMR

and a signal in the aliphatic region of the ¹³C NMR—while having a minimal effect on the core

spectroscopic features related to the naphthyridine ring and the ethyl carboxylate group.

This document will delve into the synthesis and multi-faceted spectroscopic analysis of Ethyl 4-

hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, providing both experimental data and the

rationale behind the interpretation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b081111?utm_src=pdf-interest
https://pdf.benchchem.com/77/An_In_depth_Technical_Guide_to_Ethyl_4_hydroxy_7_methyl_1_8_naphthyridine_3_carboxylate.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1887002.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure and Physicochemical
Properties
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate possesses the molecular formula

C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol .[1] The structure features a bicyclic

system of two fused pyridine rings. A key characteristic of this molecule is the tautomeric

equilibrium between the 4-hydroxy and the 4-oxo forms. Spectroscopic evidence and chemical

reactivity studies indicate that the equilibrium predominantly favors the 4-oxo tautomer, formally

named ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.[1]
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Condensation
(120-130°C, 2h)

Intermediate:
Ethyl 2-((6-methylpyridin-2-ylamino)methylene)malonate

Thermal Cyclization
(High-boiling solvent, e.g., Dowtherm A, ~250°C)

Product:
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Isolation & Purification
(Filtration, Recrystallization)

Click to download full resolution via product page

Caption: The Gould-Jacobs Reaction Workflow.
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Experimental Protocol: Synthesis
Condensation: In a round-bottom flask, a mixture of 2-amino-6-methylpyridine and a slight

molar excess of diethyl ethoxymethylenemalonate is heated to 120-130°C for approximately

2 hours. [1]The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Cyclization: The intermediate from the condensation step is added to a pre-heated high-

boiling point solvent, such as Dowtherm A or diphenyl ether, at a temperature of

approximately 250°C. [1]The reaction mixture is maintained at this temperature for 15-30

minutes to facilitate the intramolecular cyclization.

Isolation and Purification: Upon cooling, the product precipitates from the reaction mixture.

The solid is collected by filtration and washed with a suitable solvent like ethanol to remove

the high-boiling solvent. Further purification can be achieved by recrystallization. [1][3]

Spectroscopic Data and Analysis
A multi-spectroscopic approach is essential for the unambiguous structural elucidation and

purity assessment of the title compound.

Purified Compound
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Caption: General Spectroscopic Analysis Workflow.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and

connectivity of protons in the molecule.

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. Use

tetramethylsilane (TMS) as an internal standard (0 ppm).

Table 2: ¹H NMR Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate (Solvent:

DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H N-H (amide proton)

~8.5 Singlet 1H H-2

~8.2 Doublet 1H H-5

~7.2 Doublet 1H H-6

~4.2 Quartet 2H -OCH₂CH₃

~2.4 Singlet 3H Ar-CH₃

~1.3 Triplet 3H -OCH₂CH₃

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is

interpreted from typical values for such structures and available spectra. [4]

Causality of Assignments:

The broad singlet at ~12.0 ppm is characteristic of an acidic proton, in this case, the N-H

proton of the 4-oxo tautomer, which can undergo hydrogen bonding.
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The singlet at ~8.5 ppm is assigned to H-2, which is deshielded by the adjacent nitrogen

and the carbonyl group.

The aromatic protons H-5 and H-6 appear as doublets due to coupling with each other. H-

5 is further downfield due to the anisotropic effect of the neighboring ring.

The ethyl group exhibits a classic quartet-triplet pattern. The -OCH₂- quartet is deshielded

by the adjacent oxygen atom.

The singlet at ~2.4 ppm corresponds to the three protons of the methyl group at the 7-

position.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into

the carbon skeleton.

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.6-0.7 mL of deuterated solvent.

Data Acquisition: Record the spectrum on a 100 MHz or higher spectrometer using proton

decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans

is required due to the low natural abundance of ¹³C.

Table 3: Predicted ¹³C NMR Data for Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~175 C=O (amide)

~165 C=O (ester)

~155-160 C-7, C-8a

~145-150 C-2

~135 C-4a

~120 C-5

~115 C-6

~110 C-3

~60 -OCH₂CH₃

~25 Ar-CH₃

~14 -OCH₂CH₃

Note: This is a predicted spectrum based on typical chemical shifts for similar structures.

Experimental data should be used for confirmation.

Causality of Assignments:

The two carbonyl carbons (amide and ester) are the most downfield signals, typically

found above 160 ppm.

Quaternary carbons (C-4a, C-7, C-8a) and carbons attached to heteroatoms within the

aromatic system appear in the 135-160 ppm range.

The remaining aromatic carbons (C-2, C-3, C-5, C-6) are found between 110-150 ppm.

The aliphatic carbons of the ethyl group and the methyl group appear in the upfield region

(< 65 ppm).

Mass Spectrometry (MS)
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Mass spectrometry provides the molecular weight of the compound and information about its

fragmentation pattern, which aids in structural confirmation.

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g.,

methanol or dichloromethane).

Data Acquisition: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS) with an electron ionization (EI) source. The GC will separate the

compound from any impurities before it enters the MS.

Table 4: Key Fragments in the Mass Spectrum of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-

3-carboxylate

m/z Interpretation

232 M⁺ (Molecular Ion)

187 [M - OCH₂CH₃]⁺ (Loss of ethoxy group)

160 [M - CO₂Et]⁺ (Loss of ethyl carboxylate group)

Data sourced from NIST Mass Spectrometry Data Center. [5]

Causality of Fragmentation:

The peak at m/z 232 corresponds to the molecular weight of the compound, confirming its

elemental composition.

The fragmentation pattern is characteristic of an ethyl ester, with the initial loss of the

ethoxy radical (•OCH₂CH₃, 45 Da) or the entire ethyl carboxylate group (•CO₂Et, 72 Da)

being common pathways.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by

detecting the absorption of infrared radiation at specific vibrational frequencies.
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Sample Preparation: For a solid sample, the KBr pellet technique is common. A small

amount of the compound is ground with dry potassium bromide (KBr) and pressed into a

thin, transparent disk.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

record the spectrum, typically in the range of 4000-400 cm⁻¹.

Table 5: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200-2800 N-H Stretch Amide (in 4-oxo form)

~3000 C-H Stretch Aromatic/Aliphatic

~1720 C=O Stretch Ester Carbonyl

~1660 C=O Stretch Amide Carbonyl (4-oxo)

~1600, ~1480 C=C/C=N Stretch Naphthyridine Ring

~1250 C-O Stretch Ester

Note: Data interpreted from typical values and available spectra. [5]

Causality of Absorptions:

The broad band in the 3200-2800 cm⁻¹ region is indicative of the N-H stretch of the amide

group, confirming the predominance of the 4-oxo tautomer.

Two distinct carbonyl peaks are expected: a higher frequency peak for the ester C=O

(~1720 cm⁻¹) and a lower frequency peak for the conjugated amide C=O (~1660 cm⁻¹).

The sharp peaks in the 1600-1480 cm⁻¹ region are characteristic of the aromatic ring

stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated

π-system of the naphthyridine ring.
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Sample Preparation: Prepare a dilute solution of the compound (in the micromolar range)

using a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis

spectrophotometer over a range of 200-600 nm.

The UV-Vis spectrum of 1,8-naphthyridine derivatives typically shows multiple absorption

bands corresponding to π-π* transitions within the conjugated aromatic system. For Ethyl 4-

hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate, one would expect strong absorption maxima

(λmax) in the range of 250-400 nm. The exact positions and intensities of these bands are

sensitive to the solvent and substitution pattern.

Conclusion
The structural elucidation of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate is

reliably achieved through a coordinated application of modern spectroscopic techniques. ¹H

and ¹³C NMR define the precise proton and carbon environments, mass spectrometry confirms

the molecular weight and key structural fragments, and IR spectroscopy verifies the presence

of critical functional groups, notably confirming the dominant 4-oxo tautomer. This

comprehensive spectroscopic dataset provides a definitive fingerprint for this important

synthetic intermediate, ensuring its identity and purity for applications in research and drug

development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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